Bioymifi - 1420071-30-2

Bioymifi

Catalog Number: EVT-262500
CAS Number: 1420071-30-2
Molecular Formula: C22H12BrN3O4S
Molecular Weight: 494.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bioymifi is a small molecule agonist of Death Receptor 5 (DR5), a protein involved in the extrinsic pathway of apoptosis, a form of programmed cell death []. Bioymifi selectively induces the oligomerization of DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase cascades, ultimately resulting in apoptosis []. Researchers utilize Bioymifi as a tool to investigate the role of DR5 and the extrinsic apoptosis pathway in various biological processes and disease models.

Mechanism of Action

Bioymifi functions by selectively binding to and activating DR5 [, ]. This interaction leads to the clustering and aggregation of DR5, facilitating the formation of the DISC []. The DISC then activates caspase cascades, a series of proteolytic enzymes, which ultimately execute the apoptotic program, leading to cell death [, ]. Notably, this mechanism differs from the endogenous DR5 ligand, TNF-Related Apoptosis-Inducing Ligand (TRAIL), as Bioymifi directly induces DR5 oligomerization without requiring TRAIL binding [].

Applications

Cancer Research

  • Multiple Myeloma: Studies demonstrated that Bioymifi exhibits cytotoxic effects against both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines, inducing apoptosis and cell cycle arrest [].
  • Cervical Cancer: Research showed that Bioymifi effectively inhibits the proliferation of human cervical cancer cells by triggering apoptosis and inducing cell cycle arrest [].
  • Burkitt's Lymphoma: Bioymifi exhibited potent anti-proliferative activity against Burkitt's lymphoma cells by inducing apoptosis and sub-G1 cell cycle arrest [].

Cardiovascular Research

  • Cardiac Hypertrophy: Research suggests that DR5 activation by Bioymifi promotes cardiomyocyte hypertrophy and survival in a mouse model. This effect is mediated through a non-canonical pathway involving MMP-dependent cleavage of HB-EGFR, leading to ERK1/2 signaling activation [, ].
  • Cardiac Fibrosis: Studies demonstrated that Bioymifi treatment could reduce cardiac fibrosis in a mouse model of heart failure, suggesting a potential protective role for DR5 activation in this context [, ].

TNF-Related Apoptosis-Inducing Ligand (TRAIL)

Compound Description: TRAIL, also known as Apo2L, is a naturally occurring protein that belongs to the tumor necrosis factor (TNF) superfamily of cytokines. TRAIL is known to selectively induce apoptosis in cancer cells while sparing normal cells. It exerts its pro-apoptotic effects by binding to death receptors, specifically DR4 (TRAIL-R1) and DR5 (TRAIL-R2), located on the surface of cells. [, ]

Relevance: TRAIL is the endogenous ligand of DR5, the target of Bioymifi. [, ] Bioymifi acts as a mimetic of TRAIL, meaning it is designed to mimic the biological activity of TRAIL by binding to and activating DR5. [] Unlike TRAIL, which can bind to both DR4 and DR5, Bioymifi demonstrates selectivity for DR5. This selective targeting makes Bioymifi a potentially valuable tool for investigating the specific roles of DR5 in apoptosis and exploring its potential as a therapeutic target.

Bortezomib

Compound Description: Bortezomib (marketed as Velcade) is a proteasome inhibitor used in the treatment of multiple myeloma. [] It works by blocking the action of proteasomes, which are cellular complexes responsible for breaking down proteins. Inhibition of proteasomes leads to an accumulation of misfolded proteins within cells, ultimately triggering apoptosis.

Relevance: While structurally unrelated to Bioymifi, Bortezomib’s use in treating multiple myeloma makes it relevant to research on Bioymifi. One study investigated Bioymifi’s cytotoxic effects on both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines. [] The study aimed to determine if Bioymifi could overcome bortezomib resistance, a significant challenge in multiple myeloma treatment.

MD5-1

Compound Description: MD5-1 is an agonistic antibody that specifically targets and activates DR5. [] As an antibody, MD5-1 binds to DR5 with high affinity and triggers downstream signaling pathways that lead to apoptosis, similar to the action of TRAIL.

Relevance: Like Bioymifi, MD5-1 serves as a tool to activate DR5 and induce apoptosis. [] Both compounds are being investigated for their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells. The use of both Bioymifi, a small molecule, and MD5-1, a biological agent, in research helps to elucidate the mechanism of action of DR5 activation and its potential as a therapeutic target.

Properties

CAS Number

1420071-30-2

Product Name

Bioymifi

IUPAC Name

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

Molecular Formula

C22H12BrN3O4S

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22?

InChI Key

ULBOWKXOFOTCMU-NLDKGBHCSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br

Solubility

Soluble in DMSO

Synonyms

Bioymifi

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.